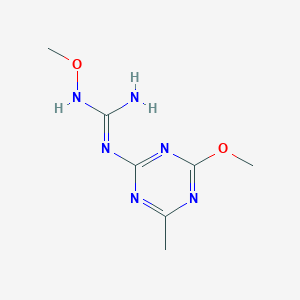
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine: is an organic compound with the molecular formula C8H13N5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be synthesized through a multi-step process involving the following key steps:
Preparation of O-methyl-3-guanidino-urea hydrochloride: This intermediate is prepared by reacting dicyandiamide with methanol in the presence of hydrochloric acid.
Cyclization Reaction: The O-methyl-3-guanidino-urea hydrochloride is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and guanidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but lacks the guanidine group.
4-Methoxy-6-methyl-1,3,5-triazine-2-amine: Another triazine derivative with different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Biological Activity
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine is a compound derived from the 1,3,5-triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N4O2
- Molecular Weight : 182.18 g/mol
- CAS Number : Not specifically listed in the provided sources but related to triazine derivatives.
The biological activity of triazine derivatives like this compound often involves:
- Enzyme Inhibition : Many triazine compounds have been shown to inhibit key enzymes involved in neurological disorders. For instance, compounds containing the triazine ring have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of Alzheimer's disease (AD) .
- Antioxidant Activity : Triazines are known to exhibit antioxidant properties that can protect cells from oxidative stress, a factor in various diseases including cancer and neurodegeneration .
- Anticancer Properties : Some studies suggest that triazine derivatives can suppress tumor growth by inducing apoptosis in cancer cells. This is achieved through pathways involving caspases and death receptors .
Enzyme Inhibition Studies
A recent study evaluated the AChE and BACE1 inhibitory activities of various triazine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.055 | 11.09 |
| Compound C | 0.065 | 14.25 |
These findings suggest that modifications to the triazine ring can enhance inhibitory potency against these enzymes .
Antioxidant Activity
Triazine derivatives have been tested for their ability to scavenge free radicals and protect cellular components from oxidative damage. The antioxidant capacity was measured using various assays such as DPPH and FRAP, showing that certain derivatives possess significant protective effects against oxidative stress .
Case Studies
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with triazine derivatives showed reduced levels of amyloid-beta plaques and improved cell viability compared to untreated controls. This suggests potential therapeutic benefits in AD treatment .
- Cancer Cell Lines : Research involving human colon cancer cell lines demonstrated that treatment with triazine derivatives led to increased apoptosis rates and decreased proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen). The expression of apoptotic markers like cleaved caspase-3 was also significantly elevated .
Properties
Molecular Formula |
C7H12N6O2 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine |
InChI |
InChI=1S/C7H12N6O2/c1-4-9-6(11-5(8)13-15-3)12-7(10-4)14-2/h1-3H3,(H3,8,9,10,11,12,13) |
InChI Key |
MECDLDRIBYVKSC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)OC)/N=C(\N)/NOC |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N=C(N)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















